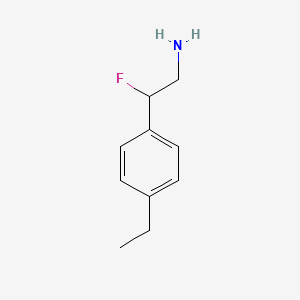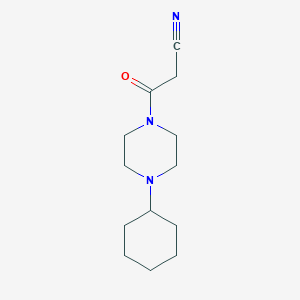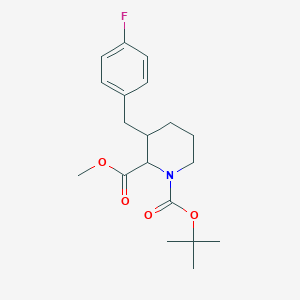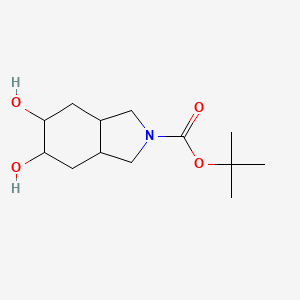
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Supramolecular Aggregation
Research on chalcone derivatives, including those with similar structural features to the compound , has revealed insights into their crystal structures and supramolecular aggregation behaviors. For example, studies have shown that certain chalcones form hydrogen-bonded chains and sheets in their crystal structures, which can influence their physical properties and potential applications in materials science (Girisha et al., 2016). Another study highlighted the polarized molecular-electronic structures of similar compounds, which can be significant in understanding their electronic and optical properties (Low et al., 2004).
Antimicrobial Activities
Compounds structurally related to "(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one" have been explored for their antimicrobial properties. For instance, derivatives of chalcone have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating potential as novel antimicrobial agents (Patel & Patel, 2017).
Electrochemical Applications
Research into chalcone derivatives has also extended into electrochemical applications, such as corrosion inhibition. A study involving biphenyl chalcone derivatives found that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments, with their efficiency and adsorption properties being of particular interest (Baskar et al., 2012).
Crystallography and Hirshfeld Surface Analysis
The synthesis and crystallographic analysis of chalcone derivatives provide insights into their structural characteristics and intermolecular interactions. Hirshfeld surface analysis, in particular, helps in understanding the nature of these interactions, which is crucial for designing materials with desired physical and chemical properties (Salian et al., 2018).
Chemical Transformations
Studies on the chemical transformations of aminopyrrolidines, which share functional groups with the compound , reveal their reactivity and potential in synthetic chemistry. For instance, reactions involving 3-aminopyrrolidin-2-ones can lead to the formation of various derivatives through processes like diazotization and cycloaddition, expanding the utility of these compounds in organic synthesis (Kostyuchenko et al., 2009).
Properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-4-2-3-5-12(11)6-7-14(17)16-9-8-13(15)10-16/h2-7,13H,8-10,15H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHPYDMHVSNMT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B1475143.png)

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)
![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)

![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)




![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
